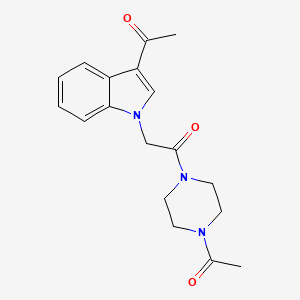

2-(3-acetyl-1H-indol-1-yl)-1-(4-acetylpiperazin-1-yl)ethanone

Description

2-(3-Acetyl-1H-indol-1-yl)-1-(4-acetylpiperazin-1-yl)ethanone is a structurally complex organic compound featuring an indole moiety substituted with an acetyl group at the 3-position and a piperazine ring acetylated at the 4-position. The compound’s molecular framework allows for interactions with diverse biological targets, including enzymes and receptors, making it a candidate for therapeutic applications such as antimicrobial or anticancer agents .

Properties

IUPAC Name |

2-(3-acetylindol-1-yl)-1-(4-acetylpiperazin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O3/c1-13(22)16-11-21(17-6-4-3-5-15(16)17)12-18(24)20-9-7-19(8-10-20)14(2)23/h3-6,11H,7-10,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVCHLPIOBUWVGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCN(CC3)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3-acetyl-1H-indol-1-yl)-1-(4-acetylpiperazin-1-yl)ethanone , with the molecular formula and a molecular weight of 327.4 g/mol, is a synthetic derivative of indole and piperazine. This compound has garnered interest due to its potential biological activities, particularly in antimicrobial and anticancer research.

- IUPAC Name : 2-(3-acetylindol-1-yl)-1-(4-acetylpiperazin-1-yl)ethanone

- Molecular Weight : 327.4 g/mol

- Purity : Typically around 95% .

Antimicrobial Activity

Recent studies have highlighted the compound's promising antimicrobial properties . It has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

The compound exhibits bactericidal activity, effectively disrupting biofilm formation, which is crucial for the survival and virulence of many pathogens .

Anticancer Activity

Preliminary investigations into the anticancer potential of this compound suggest that it may inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study : A study on the effects of indole derivatives on cancer cell lines demonstrated that compounds similar to 2-(3-acetyl-1H-indol-1-yl)-1-(4-acetylpiperazin-1-yl)ethanone showed significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines, indicating its potential as an anticancer agent .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

- The indole moiety is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

- The piperazine ring enhances solubility and bioavailability, contributing to its pharmacological profile.

Table: Structure-Activity Relationship Insights

| Structural Feature | Activity Impact |

|---|---|

| Indole Ring | Anticancer, Antimicrobial |

| Piperazine Linker | Improved solubility, Enhanced bioactivity |

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 2-(3-acetyl-1H-indol-1-yl)-1-(4-acetylpiperazin-1-yl)ethanone exhibit anticancer properties. The indole structure is known for its role in various biological activities, including anti-proliferative effects against cancer cell lines.

Case Study Example : A study evaluated the cytotoxic effects of indole derivatives on several cancer cell lines, revealing that modifications to the indole structure can enhance activity against specific targets such as breast and colon cancer cells. The compound's ability to induce apoptosis in these cells was notably highlighted .

Neuroprotective Effects

The compound may also exhibit neuroprotective properties, which are crucial in the treatment of neurodegenerative diseases like Alzheimer's. Its structural similarity to known acetylcholinesterase inhibitors suggests potential efficacy in enhancing cholinergic transmission.

Data Table: Neuroprotective Activity Comparison

| Compound | IC50 (µM) | Reference |

|---|---|---|

| Donepezil | 0.41 ± 0.09 | |

| 2-(3-acetyl-1H-indol-1-yl)-1-(4-acetylpiperazin-1-yl)ethanone | 16.42 - 63.03 |

This table reflects the comparative potency of the compound against acetylcholinesterase, indicating a lower but promising activity compared to established drugs.

Antimicrobial Activity

Indole derivatives have been studied for their antimicrobial properties. The presence of the piperazine moiety may enhance the compound's interaction with microbial targets, suggesting potential applications in treating infections.

Case Study Example : A recent investigation into various indole-piperazine derivatives demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, indicating that structural modifications can lead to enhanced efficacy against pathogens .

Synthetic Applications

The synthesis of 2-(3-acetyl-1H-indol-1-yl)-1-(4-acetylpiperazin-1-yl)ethanone involves multi-step organic reactions, which can be optimized for yield and purity. These synthetic pathways not only provide insights into its chemical behavior but also pave the way for creating analogs with improved biological activities.

Synthesis Overview :

The synthesis typically involves:

- Acetylation of indole.

- Formation of piperazine derivatives.

- Coupling reactions to form the final product.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Biological Activity |

|---|---|---|---|---|

| 2-(3-Acetyl-1H-indol-1-yl)-1-(4-acetylpiperazin-1-yl)ethanone (Target) | C₁₉H₂₂N₄O₃ | 354.41 | 3-acetylindole, 4-acetylpiperazine | Not explicitly reported (inferred from analogs) |

| 1-(4-(6-(4-Methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)-2-(1-methylindol-3-yl)ethanone | C₂₆H₂₈N₆O₂ | 480.55 | Pyridazine, methoxyphenyl, methylindole | Potential pharmacological properties (unspecified) |

| 2-(1H-Indol-3-yl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone | C₁₉H₂₀N₄O₂ | 336.39 | Pyrazine-2-yloxy, piperidine | Antimicrobial (Staphylococcus aureus) |

| 2-[4-(Diphenylmethyl)piperazin-1-yl]-1-(2-methylindol-3-yl)ethanone | C₂₉H₃₀N₄O | 466.58 | Diphenylmethyl, 2-methylindole | Unique pharmacological properties (unspecified) |

| 2-(4-Chlorophenoxy)-1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]ethanone | C₂₁H₂₀ClN₃O₃ | 397.86 | Chlorophenoxy, indole-2-carbonyl | Not reported |

Key Observations :

- Acetylation vs. Alkylation : The target compound’s acetylated piperazine and indole contrast with methyl or benzyl substitutions in analogs (e.g., diphenylmethyl in ), which may influence solubility and receptor binding.

- Molecular Weight : The target compound (354.41 g/mol) is smaller than most analogs, possibly improving bioavailability compared to bulkier derivatives like (466.58 g/mol).

Q & A

Basic Question: What are the standard synthetic routes for 2-(3-acetyl-1H-indol-1-yl)-1-(4-acetylpiperazin-1-yl)ethanone, and how are intermediates characterized?

Answer:

- Synthetic Routes : Multi-step procedures typically involve nucleophilic substitution or acyl transfer reactions. For example, indole derivatives are functionalized at the 1-position using acetylating agents, followed by coupling with acetylpiperazine via carbodiimide-mediated amide bond formation .

- Characterization : Intermediates are monitored by Thin Layer Chromatography (TLC) and confirmed via 1H/13C NMR (to resolve acetyl and piperazine protons) and IR spectroscopy (to confirm carbonyl stretches at ~1650–1750 cm⁻¹). Mass spectrometry (MS) ensures molecular weight accuracy .

Advanced Question: How can reaction conditions be optimized to minimize byproducts during the coupling of indole and piperazine moieties?

Answer:

- Key Variables :

- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility but may increase side reactions. Ethanol or dichloromethane under reflux balances reactivity and selectivity .

- Catalyst Optimization : Use of DMAP (4-dimethylaminopyridine) accelerates acylation while reducing unwanted hydrolysis.

- Temperature Control : Lower temperatures (0–5°C) suppress acetyl migration, a common side reaction in indole derivatives .

- Validation : Monitor reaction progress via HPLC-MS at timed intervals to quantify byproduct formation .

Basic Question: What spectroscopic techniques are critical for resolving structural ambiguities in this compound?

Answer:

- 1H NMR : Distinguishes between indole C-3 acetyl (δ ~2.5 ppm) and piperazine acetyl (δ ~2.3 ppm) groups. Coupling patterns in the piperazine ring (δ ~3.5–4.0 ppm) confirm substitution .

- 13C NMR : Carbonyl carbons (δ ~165–175 ppm) validate acetylation sites.

- X-ray Crystallography (if crystals are obtainable): Resolves stereoelectronic effects in the piperazine-indole linkage .

Advanced Question: How can researchers address contradictions in biological activity data across studies?

Answer:

- Source Analysis :

- Assay Variability : Compare cytotoxicity assays (e.g., MTT vs. resazurin) for consistency. For example, MTT may underestimate activity due to formazan precipitation in acetyl-rich compounds .

- Cell Line Differences : Test across multiple lines (e.g., HEK293 vs. HeLa) to rule out cell-specific uptake or metabolism effects.

- Structural Confirmation : Re-characterize the compound batch-to-batch using HRMS and 2D NMR (COSY, HSQC) to exclude impurities .

Basic Question: What computational tools predict the solubility and stability of this compound in aqueous buffers?

Answer:

- Solubility Prediction : Use Abraham solvation parameters or COSMO-RS to estimate logP (logD at pH 7.4). The compound’s dual acetyl groups increase hydrophobicity (predicted logP ~2.5), necessitating co-solvents like DMSO for in vitro studies .

- Stability Assessment : Perform accelerated degradation studies (40°C, 75% RH for 14 days) with HPLC monitoring to identify hydrolysis-prone sites (e.g., acetyl groups) .

Advanced Question: How does modifying the acetyl groups impact the compound’s interaction with biological targets?

Answer:

- Structure-Activity Relationship (SAR) :

- Validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics post-modification .

Basic Question: What purification methods are effective for isolating this compound?

Answer:

- Column Chromatography : Silica gel (60–120 mesh) with gradient elution (hexane:ethyl acetate 3:1 to 1:2) separates acetylated byproducts.

- Recrystallization : Use ethanol/water mixtures (70:30) to obtain high-purity crystals (>95% by HPLC) .

Advanced Question: How can target engagement be validated in cellular models?

Answer:

- Pull-Down Assays : Functionalize the compound with biotin via a cleavable linker. Streptavidin beads capture target proteins, identified via LC-MS/MS proteomics .

- Competitive Binding : Co-treat with known inhibitors (e.g., ketanserin for 5-HT2A) and measure IC50 shifts via radioligand displacement assays .

Advanced Question: What strategies resolve conflicting crystallographic and spectroscopic data for the piperazine conformation?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.